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Introduction
Effective delivery of therapeutic agents to their intracellular targets remains a significant

challenge in drug development. Many potent molecules, such as nucleic acids, proteins, and

certain small molecule drugs, are unable to efficiently cross the cell membrane and are often

trapped and degraded in endosomes following cellular uptake. To overcome this barrier, pH-

sensitive fusogenic peptides can be incorporated into drug delivery systems to facilitate

endosomal escape.

GALA is a synthetic, 30-amino acid peptide (WEAALAEALAEALAEHLAEALAEALEALAA)

designed to undergo a conformational change in response to the acidic environment of the

endosome.[1][2] At physiological pH (around 7.4), GALA exists in a random coil structure.

However, in the mildly acidic conditions of the late endosome (pH 5.0-6.0), the glutamic acid

residues in the peptide become protonated, triggering a transition to an amphipathic α-helical

conformation.[1][3][4] This α-helix can then interact with and disrupt the endosomal membrane,

allowing the liposomal cargo to be released into the cytoplasm, thereby enhancing the

therapeutic efficacy of the encapsulated drug.[2]

These application notes provide a detailed protocol for the formulation and characterization of

GALA-peptide functionalized liposomes for enhanced intracellular drug delivery.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b025779?utm_src=pdf-interest
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816665/
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4013831/
https://www.researchgate.net/figure/Reversible-folding-and-unfolding-of-GALA-peptides-are-triggered-by-pH-for-endosomal_fig4_298425988
https://pubs.rsc.org/en/content/getauthorversionpdf/d0nr08183c
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816665/
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following table summarizes typical physicochemical characteristics of GALA-functionalized

liposomes formulated using the protocols described below. The data is compiled from various

studies and represents expected values. Actual results may vary depending on the specific

lipids, drug, and preparation conditions used.

Formulation

Lipid
Compositio
n (molar
ratio)

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV) at pH
7.4

Encapsulati
on
Efficiency
(%)

Doxorubicin-

GALA-

Liposomes

DSPC:Choles

terol:DSPE-

PEG(2000):D

SPE-PEG-

GALA

(55:40:4:1)

120 ± 15 < 0.2 -15 ± 5 > 90%

siRNA-GALA-

Liposomes

DOPE:CHEM

S:DSPE-

PEG(2000):C

hol-GALA

(4:4:1:1)

135 ± 20 < 0.25 -25 ± 7 ~60-80%

Blank GALA-

Liposomes

POPC:Chole

sterol:DSPE-

PEG-GALA

(69:30:1)

110 ± 10 < 0.15 -10 ± 4 N/A

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol (Chol), DSPE-

PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000]), DSPE-PEG-GALA (GALA-conjugated DSPE-PEG), DOPE (1,2-dioleoyl-sn-

glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Chol-GALA (GALA-

conjugated Cholesterol), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).
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Materials
Lipids:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol (Chol)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene

glycol)-2000] (DSPE-PEG-Maleimide)

Other lipids as required by the specific formulation (e.g., DOPE, CHEMS, POPC)

Peptide:

Custom synthesized GALA peptide with a C-terminal cysteine for conjugation (e.g.,

WEAALAEALAEALAEHLAEALAEALEALAAC)

Drug for Encapsulation:

Doxorubicin hydrochloride or other therapeutic agent

Solvents and Buffers:

Chloroform

Methanol

Phosphate Buffered Saline (PBS), pH 7.4

HEPES buffer

Citrate buffer

Ammonium sulfate solution (for doxorubicin active loading)

Other Reagents:

Sephadex G-50 or similar size exclusion chromatography resin
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Reagents for quantifying lipid and drug concentration (e.g., Stewart assay for

phospholipids, fluorescence spectroscopy for doxorubicin)

Protocol 1: Preparation of GALA-Conjugated Liposomes
via Post-Insertion
This protocol describes the formation of liposomes followed by the conjugation of the GALA
peptide to the liposome surface.

Step 1: Liposome Formulation by Thin-Film Hydration

Lipid Film Preparation:

1. Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide at a

molar ratio of 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom

flask.

2. Remove the organic solvent using a rotary evaporator under reduced pressure at a

temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

This will form a thin, uniform lipid film on the inner surface of the flask.

3. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

1. Hydrate the lipid film with an aqueous solution. For passive drug encapsulation, this would

be the drug solution. For active loading (e.g., with doxorubicin), use a buffer such as 300

mM ammonium sulfate.[5]

2. The hydration should be performed above the lipid phase transition temperature with

gentle agitation (e.g., vortexing) for 30-60 minutes to form multilamellar vesicles (MLVs).

Sizing by Extrusion:

1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
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2. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore

size (e.g., 100 nm) using a mini-extruder device. This process should also be carried out

at a temperature above the lipid's phase transition temperature.

Removal of Unencapsulated Drug/Buffer Exchange:

1. For actively loaded liposomes, remove the external ammonium sulfate and establish a pH

gradient by passing the liposome suspension through a size-exclusion chromatography

column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., HEPES-buffered

saline, pH 7.5).[5]

2. For passively loaded liposomes, remove the unencapsulated drug using the same size-

exclusion chromatography method.

Step 2: GALA Peptide Conjugation

Peptide Preparation: Dissolve the cysteine-terminated GALA peptide in the reaction buffer

(e.g., HEPES buffer, pH 7.0-7.5).

Conjugation Reaction:

1. Add the GALA peptide solution to the maleimide-functionalized liposome suspension. A

typical molar ratio of peptide to maleimide-lipid is 1:1 to 1.5:1.

2. Incubate the mixture overnight at room temperature with gentle stirring. The maleimide

groups on the liposome surface will react with the thiol group of the cysteine on the GALA
peptide to form a stable thioether bond.

Purification of GALA-Liposomes: Remove unconjugated GALA peptide by size-exclusion

chromatography or dialysis.

Protocol 2: Characterization of GALA-Liposomes
1. Particle Size and Zeta Potential:

Dilute a small aliquot of the GALA-liposome suspension in an appropriate buffer (e.g., 10

mM HEPES, pH 7.4).
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Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta

potential using a Dynamic Light Scattering (DLS) instrument.[6]

Perform measurements at different pH values (e.g., pH 7.4 and pH 5.5) to assess pH-

dependent changes in liposome properties.

2. Encapsulation Efficiency:

Disrupt a known amount of the liposome formulation by adding a suitable detergent (e.g.,

Triton X-100) or an organic solvent to release the encapsulated drug.

Quantify the total amount of drug using an appropriate analytical method (e.g., fluorescence

spectroscopy for doxorubicin, UV-Vis spectroscopy, or HPLC).

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of

encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

Place the GALA-liposome formulation in a dialysis bag with a suitable molecular weight cut-

off.

Dialyze against a release buffer at 37°C with gentle stirring. To mimic endosomal conditions,

perform the release study at both pH 7.4 and pH 5.5.

At predetermined time points, collect aliquots from the release medium and quantify the

amount of released drug.
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Caption: Mechanism of GALA-mediated endosomal escape.
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Caption: Workflow for GALA-liposome formulation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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